molecular formula C6H5Br3ClN B13669675 4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide

4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide

Cat. No.: B13669675
M. Wt: 366.27 g/mol
InChI Key: NUENRPQJKOGFHM-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and pyridine moieties, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide typically involves the bromination of 2-chloropyridine derivatives. One common method includes the reaction of 2-chloropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. The initial step includes the preparation of 2-chloropyridine, followed by bromination to introduce the bromomethyl group. The final step involves the formation of the hydrobromide salt by reacting the intermediate with hydrobromic acid .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields azido derivatives, while reaction with potassium thiolate produces thiol-substituted pyridines .

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(bromomethyl)-2-chloropyridine hydrobromide is unique due to its specific combination of bromine, chlorine, and pyridine functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C6H5Br3ClN

Molecular Weight

366.27 g/mol

IUPAC Name

4-bromo-5-(bromomethyl)-2-chloropyridine;hydrobromide

InChI

InChI=1S/C6H4Br2ClN.BrH/c7-2-4-3-10-6(9)1-5(4)8;/h1,3H,2H2;1H

InChI Key

NUENRPQJKOGFHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CBr)Br.Br

Origin of Product

United States

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